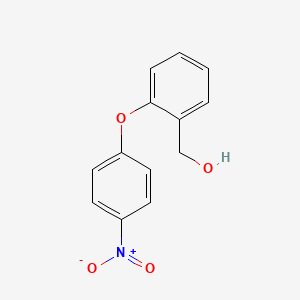
6-Fluorescein-amidohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorescein-amidohexanol is a chemical compound with the molecular formula C27H25NO7 and a molecular weight of 475.49 g/mol . It is a derivative of fluorescein, a widely used fluorescent dye. The compound is characterized by its unique structure, which includes a fluorescein moiety linked to a hexanol chain via an amide bond. This structure imparts specific properties that make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorescein-amidohexanol typically involves the reaction of fluorescein with hexanol in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the carboxyl group of fluorescein and the hydroxyl group of hexanol . The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions to prevent degradation of the fluorescein moiety.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as in situ polymerization. This method allows for the incorporation of fluorescein into polymer matrices, enhancing the mechanical and fluorescence properties of the resulting composite materials . The process involves the dispersion of fluorescein in the monomers of the polymer, followed by polymerization to form a stable composite.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluorescein-amidohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amide bond can produce primary or secondary amines .
Applications De Recherche Scientifique
6-Fluorescein-amidohexanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluorescein-amidohexanol involves its ability to fluoresce when exposed to specific wavelengths of light. The fluorescein moiety absorbs light at a maximum wavelength of 494 nm and emits light at a maximum wavelength of 521 nm . This fluorescence property is utilized in various applications, such as imaging and detection. The compound can interact with molecular targets through its hydroxyl and amide groups, allowing it to bind to specific biomolecules and facilitate their detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carboxyfluorescein: Similar to 6-Fluorescein-amidohexanol, but with a carboxyl group at the 5-position instead of the 6-position.
Fluorescein diacetate: A non-fluorescent derivative that becomes fluorescent upon hydrolysis.
Fluorescein isothiocyanate: Used for labeling proteins and other biomolecules.
Uniqueness
This compound is unique due to its specific structure, which combines the fluorescence properties of fluorescein with the functional versatility of a hexanol chain. This combination allows for enhanced binding to various targets and improved stability in different environments .
Propriétés
Formule moléculaire |
C27H25NO7 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
3',6'-dihydroxy-N-(6-hydroxyhexyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-carboxamide |
InChI |
InChI=1S/C27H25NO7/c29-13-4-2-1-3-12-28-25(32)18-6-5-7-21-24(18)26(33)35-27(21)19-10-8-16(30)14-22(19)34-23-15-17(31)9-11-20(23)27/h5-11,14-15,29-31H,1-4,12-13H2,(H,28,32) |
Clé InChI |
NDDKIXPMOMETRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)NCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



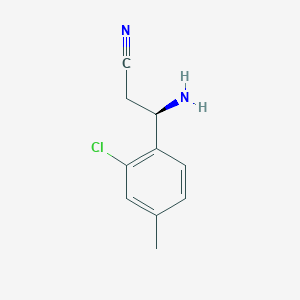
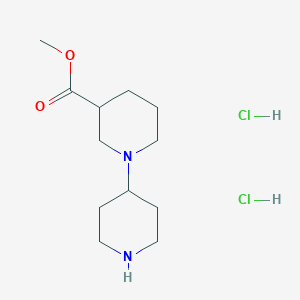

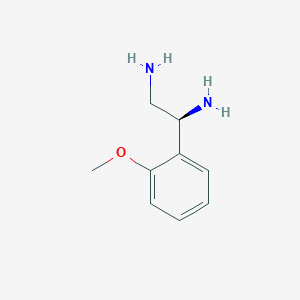

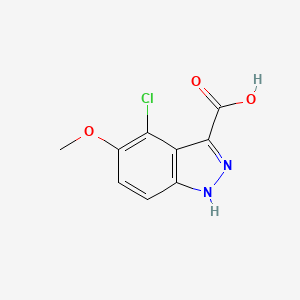
![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)



